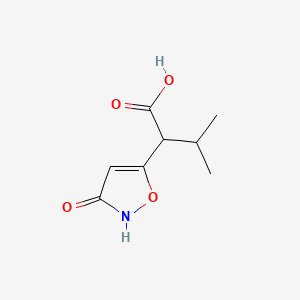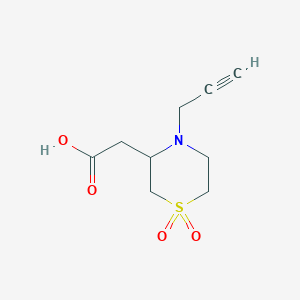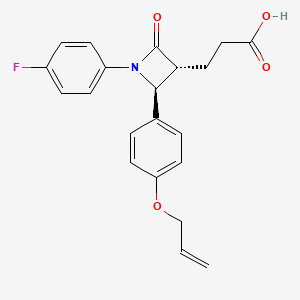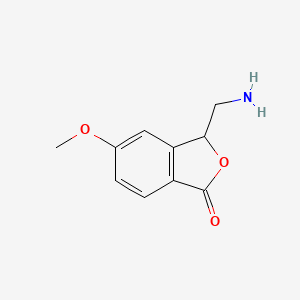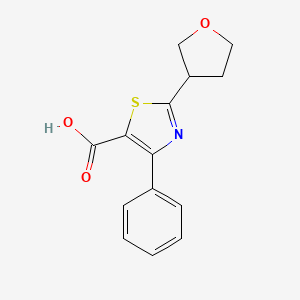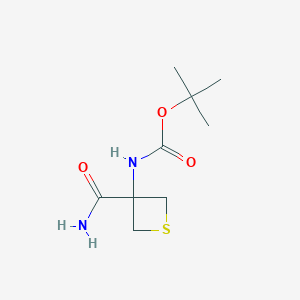
tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate: is a chemical compound with the molecular formula C9H16N2O3S It is a derivative of carbamate, featuring a tert-butyl group and a thietan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thietan derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate and 1,4-dioxane as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or thietan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted carbamates or thietan derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be used in the design of enzyme inhibitors or as a scaffold for the development of bioactive molecules.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The molecular targets and pathways involved can vary based on the specific enzyme or biological system being studied .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative used in similar synthetic applications.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate derivative with different functional groups and applications.
Uniqueness: tert-Butyl N-(3-carbamoylthietan-3-yl)carbamate is unique due to the presence of the thietan ring, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C9H16N2O3S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
tert-butyl N-(3-carbamoylthietan-3-yl)carbamate |
InChI |
InChI=1S/C9H16N2O3S/c1-8(2,3)14-7(13)11-9(6(10)12)4-15-5-9/h4-5H2,1-3H3,(H2,10,12)(H,11,13) |
Clé InChI |
WPGAXEIKZUXARV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CSC1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxamide](/img/structure/B15204419.png)
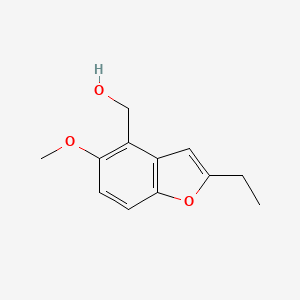

![OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate](/img/structure/B15204428.png)
![(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B15204433.png)
